

Toxicological data and safety profile of Cue-lure.

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Compound of Interest

Compound Name: Cue-lure (Standard)

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Cue-lure: A Toxicological and Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cue-lure, chemically known as 4-(p-acetoxyphenyl)-2-butanone, is a synthetic parapheromone used extensively in agriculture as a potent attractant for various fruit fly species, most notably the melon fly (*Bactrocera cucurbitae*). Its primary application is in "lure and kill" or monitoring traps to manage and control pest populations, thereby protecting a wide range of fruit and vegetable crops.[1][2] This technical guide provides a comprehensive overview of the toxicological data and safety profile of Cue-lure, intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Regulatory Standing

The United States Environmental Protection Agency (EPA) has registered products containing Cue-lure as an insect attractant.[3][4] The EPA's risk assessments have indicated a low acute toxicity to mammals and limited exposure potential due to its application method, which involves impregnation in plugs that are placed inside traps.[3] Consequently, the agency has determined that dietary and occupational exposure and risk are not of concern.[3] Similarly, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 4-(p-acetoxyphenyl)-2-butanone and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."

Toxicological Data

The toxicological database for Cue-lure is considered complete by regulatory bodies for the purposes of hazard characterization and risk assessment.[3] The available data from guideline studies and public literature are summarized below.

Acute Toxicity

Cue-lure exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure. It is classified as a Toxicity Category III substance for these endpoints by the U.S. EPA.[3] It is not considered to be a dermal or eye irritant.[3]

Endpoint	Species	Route	Value	Toxicity Category	Reference
LD50	Rat	Oral	3038 mg/kg	III	
LD50	Rabbit	Dermal	>2025 mg/kg	III	
LC50	Rat	Inhalation	>2800 mg/m ³	III	
Skin Irritation	Rabbit	Dermal	Not an irritant	IV	[3]
Eye Irritation	Rabbit	Ocular	Not an irritant	IV	[3]

Sub-chronic and Chronic Toxicity & Carcinogenicity

Specific No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) from sub-chronic and chronic toxicity studies, as well as carcinogenicity bioassays for Cue-lure, are not publicly available as they are typically part of proprietary regulatory submissions. However, the EPA's comprehensive risk assessment concluded that there are no significant risks of toxicity effects from long-term exposure, and no additional data were anticipated to be needed for its registration review.[3]

Genotoxicity

Direct genotoxicity data for Cue-lure from a standard battery of tests (Ames test, in vitro mammalian cell gene mutation assay, in vivo micronucleus assay) are not readily found in the public literature. A study on the structurally related compound, raspberry ketone (4-(p-

hydroxyphenyl)-2-butanone), as part of a mixture of tobacco flavor ingredients, showed no mutagenic activity in the Ames test.

Reproductive and Developmental Toxicity

Similar to chronic toxicity data, specific study results for reproductive and developmental toxicity of Cue-lure are not publicly available. The EPA's overall risk assessment, which supports the continued registration of Cue-lure, indicates that these endpoints have been evaluated and are not of concern under the current use patterns.[\[3\]](#)

Ecotoxicological Profile

Cue-lure has been evaluated for its potential impact on non-target organisms. The EPA has concluded that it is non-toxic to birds, slightly toxic to fish and aquatic invertebrates, and practically non-toxic to honey bees.[\[3\]](#) Given its use within traps, exposure to non-target organisms is expected to be negligible.[\[3\]](#)

Endpoint	Species	Duration	Value	Toxicity Classification	Reference
LC50	Rainbow Trout	24 hours	~21 ppm	Slightly toxic	
LC50	Bluegill Sunfish	24 hours	~18 ppm	Slightly toxic	
-	Honey Bee	-	-	Practically non-toxic	[3]
-	Bird	-	-	Non-toxic	[3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals like Cue-lure are standardized and follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological studies.

Acute Oral Toxicity (as per OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals.

- Principle: The method assigns a substance to a toxicity class based on the mortality observed after sequential dosing.
- Animal Model: Typically, young adult female rats are used.
- Procedure: A single animal is dosed at a starting dose level. The outcome (survival or death) determines the dose for the next animal (either the same, a lower, or a higher dose). This is repeated until the criteria for a specific toxicity class are met.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Dermal and Eye Irritation (as per OECD Guidelines 404 and 405)

These tests evaluate the potential of a substance to cause local irritation upon contact with the skin or eyes.

- Principle: A single dose of the test substance is applied to the skin or into the conjunctival sac of the eye of an animal.
- Animal Model: Albino rabbits are the preferred species.
- Procedure (Dermal): The substance is applied to a small patch of shaved skin and covered with a gauze patch for a specified duration (typically 4 hours).[\[5\]](#)[\[6\]](#)
- Procedure (Eye): A small amount of the substance is instilled into one eye, with the other eye serving as a control.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Observations: The skin or eye is examined and scored for signs of irritation (erythema, edema, opacity, etc.) at specific intervals (e.g., 1, 24, 48, and 72 hours) to assess the severity and reversibility of any effects.[\[2\]](#)[\[5\]](#)

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

- **Principle:** The test uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid.^{[1][9][10]} A mutagen can cause a reverse mutation, restoring the ability of the bacteria to grow on an amino acid-deficient medium.^{[1][9][10]}
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix) to simulate mammalian metabolism.^{[1][9][10]}
- **Endpoint:** The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.^[1]

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

This test identifies substances that cause structural changes in the chromosomes of cultured mammalian cells.

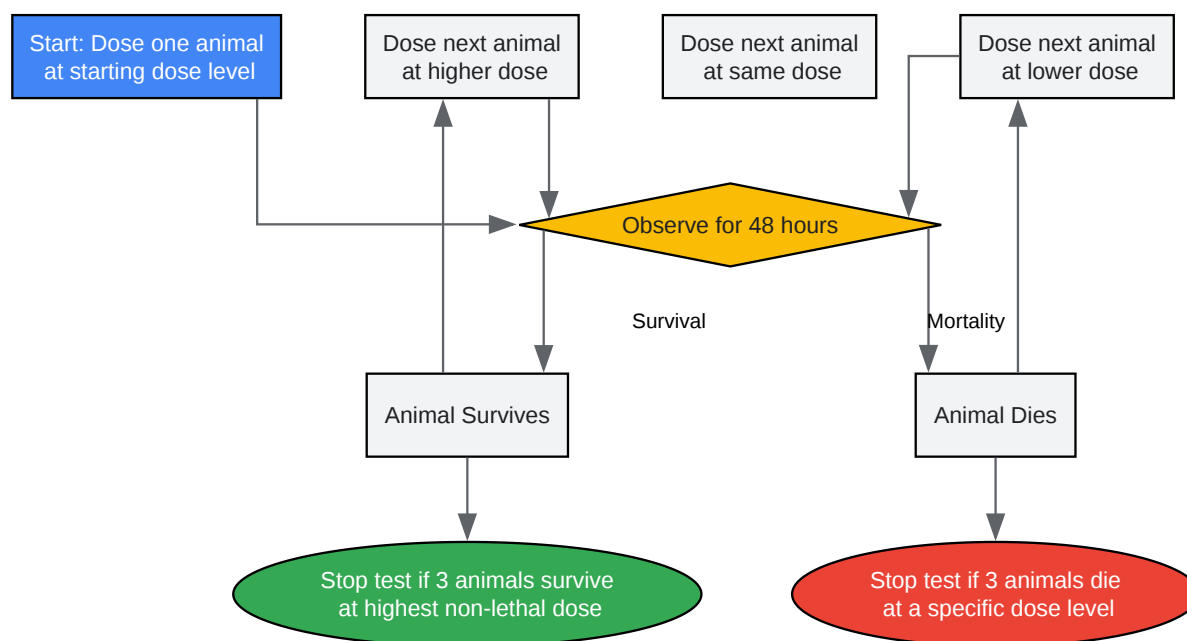
- **Principle:** Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase.^{[7][11][12][13]} The chromosomes are then examined microscopically for structural aberrations.^{[7][11][12][13]}
- **Cell Lines:** Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.^{[11][12]}
- **Procedure:** Cells are treated with at least three concentrations of the test substance, with and without metabolic activation.^[7]
- **Endpoint:** The frequency of cells with chromosomal aberrations is determined and compared to controls.^[7]

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

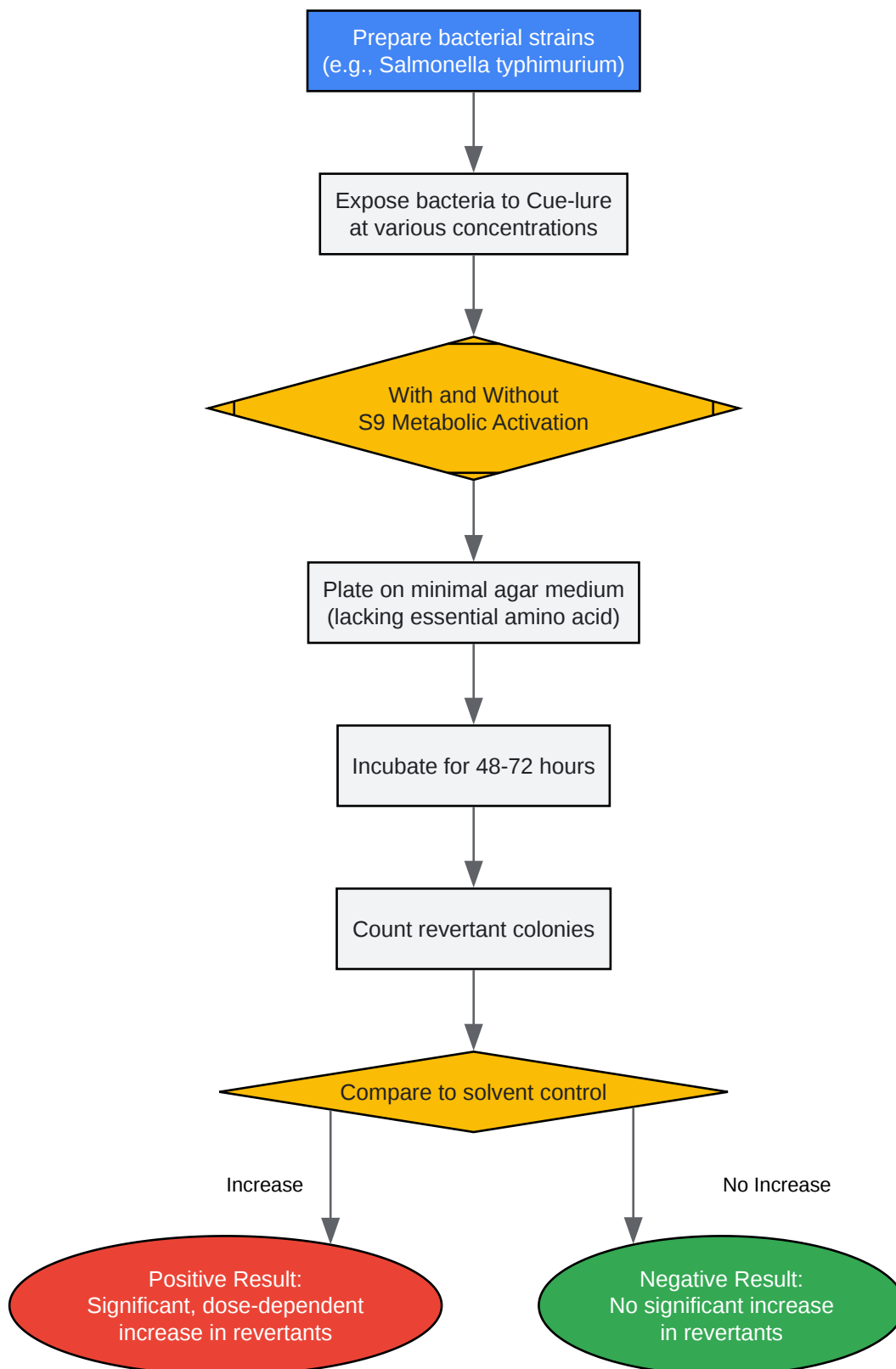
- Principle: The test substance is administered to an animal (usually a rodent).[5][6][10] Damage to the chromosomes of developing red blood cells (erythroblasts) can result in the formation of micronuclei, which are small, separate nuclei containing chromosome fragments or whole chromosomes.[10]
- Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected.[5][6][10] The frequency of micronucleated immature (polychromatic) erythrocytes is determined.[10]
- Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic activity.[10]

Visualizations



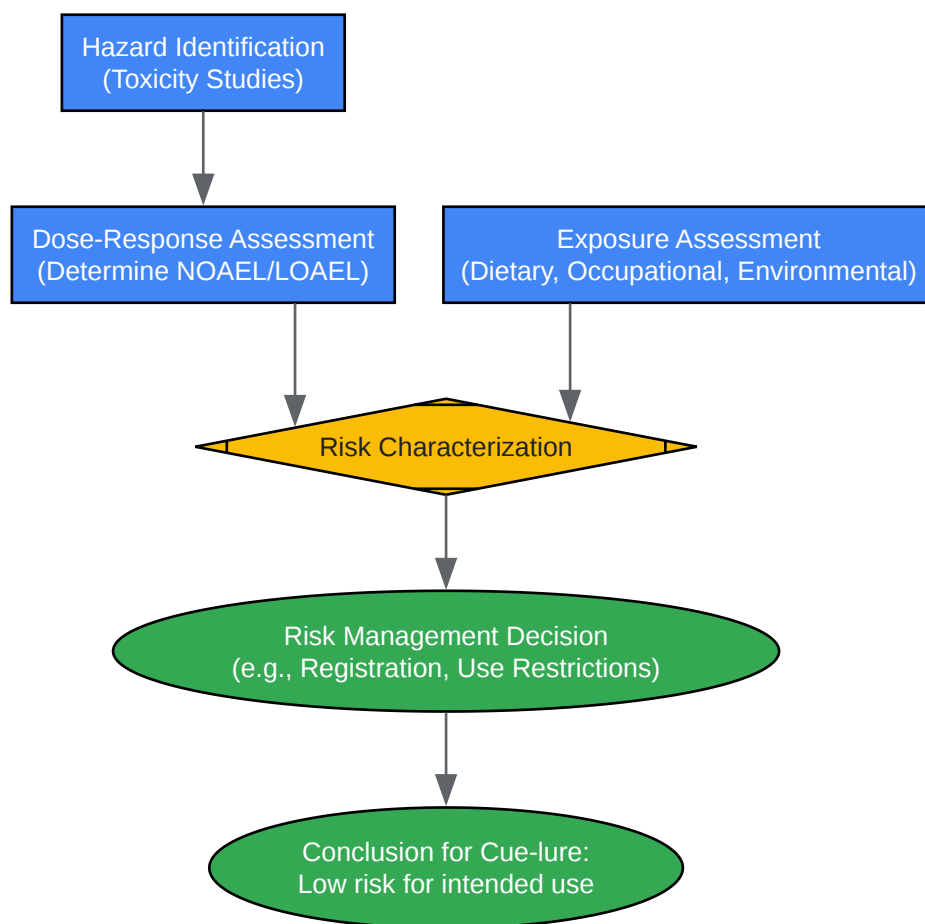
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Caption: Workflow for an Acute Oral Toxicity study (OECD 423).



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Caption: Generalized workflow for the Bacterial Reverse Mutation (Ames) Test.



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